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Compound of Interest

Compound Name: 1h-Pyrimido[1,6-c][1,3]oxazepine

Cat. No.: B575212

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of
pyrimido-oxazepine derivatives, a class of heterocyclic compounds of significant interest in
medicinal chemistry and drug discovery. The methodologies presented herein offer efficient and
streamlined approaches to these complex scaffolds, minimizing purification steps and
maximizing yields.

Introduction

Pyrimido-oxazepine derivatives are fused heterocyclic systems that have garnered
considerable attention due to their diverse pharmacological activities. The development of
efficient synthetic routes to these molecules is crucial for enabling extensive structure-activity
relationship (SAR) studies and facilitating the discovery of new therapeutic agents. One-pot
synthesis methodologies, which involve the formation of multiple chemical bonds in a single
reaction vessel, represent a particularly attractive strategy for the construction of such complex
molecules. These approaches offer advantages in terms of operational simplicity, reduced
waste generation, and improved overall efficiency compared to traditional multi-step syntheses.

This application note details two distinct and effective one-pot strategies for the synthesis of
pyrimido-oxazepine and related fused-oxazepine derivatives.
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Synthesis Methodologies
Two primary one-pot strategies are highlighted:
e One-Pot, Two-Step Synthesis of Dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepines: A

regioselective approach involving the heterocyclization of a substituted pyrimidine with 2-
aminophenol.

¢ Ugi Three-Component Reaction for Oxazepine-Quinazolinone Scaffolds: A multicomponent
approach for the synthesis of related fused oxazepine systems.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described one-pot synthesis
protocols, allowing for a direct comparison of their efficiencies.
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Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of 2-
Substituted-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f]
[1][2]oxazepines

This protocol describes a convenient one-pot, two-step process for the regioselective synthesis
of the tricyclic 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepine and its
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subsequent derivatization.
Step 1: Synthesis of 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepine

e To a solution of 2-aminophenol (0.5 mmol, 0.06 g) and K2COs (1 mmol, 0.14 g) in DMF (0.5
mL), stir the mixture at room temperature for 15 minutes.

e Add a solution of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (0.5 mmol, 0.11 g) in
CHCIs (0.6 mL) dropwise to the reaction mixture.

» Continue stirring at room temperature and monitor the reaction progress by TLC.
Step 2: Amination of the Tricyclic Intermediate

» Following the completion of the first step, add a secondary amine (e.g., morpholine,
piperidine, etc.) to the reaction mixture.

o Reflux the mixture in ethanol for 5-7 hours.
» Upon completion, cool the reaction mixture and isolate the product by filtration.
 Purify the product by recrystallization from a suitable solvent.

This method allows for the synthesis of a variety of derivatives by changing the secondary
amine in the second step, yielding products in moderate to good yields.

Protocol 2: Ugi Three-Component Synthesis of N-(tert-
butyl)-5-0x0-5,7-dihydro-13H-benzo[3][4][1]
[2]oxazepino[4,3-a]quinazoline-13-carboxamide

This protocol details a one-pot, three-component Ugi reaction for the synthesis of a fused
oxazepine-quinazolinone scaffold.

 In a round-bottom flask, combine 2-(2-formylphenoxy)acetic acid (1 mmol), 2-
aminobenzamide (1 mmol), and tert-butyl isocyanide (1 mmol).

e Add ethanol as the solvent and reflux the reaction mixture.
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e Monitor the reaction progress by TLC. The reaction is typically complete after 24 hours.
e Upon completion, cool the reaction mixture to room temperature.

« |solate the product, N-(tert-butyl)-5-ox0-5,7-dihydro-13H-benzo[3][4][1][2]oxazepino[4,3-
aJquinazoline-13-carboxamide, which precipitates from the solution, by filtration.

e Wash the solid product with cold ethanol and dry to obtain a high-purity product with a yield
of up to 94%.[1]

This catalyst-free method is environmentally friendly and highly efficient for creating complex
heterocyclic systems in a single step.

Visualizations
Experimental Workflow: One-Pot, Two-Step Synthesis
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Step 1: Cyclization

2-Aminophenol + K2COs 2,4-Dichloro-5-(chloromethyl)
in DMF -6-methylpyrimidine in CHCIs

Stir at Room Temperature

(15 min)

Step 2: Amination

Intermediate:

2-chloro-4-methyl-5,6- Secondary Amine
dihydrobenzo[b]pyrimido in Ethanol

[5,4-f][1,4]oxazepine )

Final Product:
2-Substituted Derivative

Click to download full resolution via product page

Caption: Workflow for the one-pot, two-step synthesis.

Logical Relationship: Ugi Three-Component Reaction
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One-Pot Reaction
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Caption: Ugi three-component one-pot synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
e 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
» 3. researchgate.net [researchgate.net]
e 4. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [One-Pot Synthesis Strategies for Pyrimido-Oxazepine
Derivatives: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b575212#one-pot-synthesis-strategies-for-
pyrimido-oxazepine-derivatives]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b575212?utm_src=pdf-body-img
https://www.benchchem.com/product/b575212?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Synthesis-of-oxazepine-quinazolinone-bis-heterocyclic-scaffolds-5_fig7_335887695
https://pmc.ncbi.nlm.nih.gov/articles/PMC9961709/
https://www.researchgate.net/publication/365453557_Efficient_synthesis_of_some_novel_pyrimido45-e13oxazine_dione_derivatives_via_one-pot_three-component_reaction_under_thermal_and_thermal_microwave-assisted_conditions
https://www.researchgate.net/publication/346430607_Isocyanide-based_consecutive_BargelliniUgi_reactions_an_efficient_method_for_the_synthesis_of_pseudo-peptides_containing_three_amide_bonds
https://www.benchchem.com/product/b575212#one-pot-synthesis-strategies-for-pyrimido-oxazepine-derivatives
https://www.benchchem.com/product/b575212#one-pot-synthesis-strategies-for-pyrimido-oxazepine-derivatives
https://www.benchchem.com/product/b575212#one-pot-synthesis-strategies-for-pyrimido-oxazepine-derivatives
https://www.benchchem.com/product/b575212#one-pot-synthesis-strategies-for-pyrimido-oxazepine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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